

# (E)-Ethyl 4,4-dimethoxybut-2-enoate CAS number 114736-25-3

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## Compound of Interest

Compound Name: (E)-Ethyl 4,4-dimethoxybut-2-enoate

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## Technical Guide: (E)-Ethyl 4,4-dimethoxybut-2-enoate

CAS Number: 114736-25-3

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**(E)-Ethyl 4,4-dimethoxybut-2-enoate** is a chemical compound of interest primarily within the pharmaceutical industry. It has been identified as a process-related impurity in the synthesis of Minodronic acid, a third-generation nitrogen-containing bisphosphonate used for the treatment of osteoporosis.<sup>[1]</sup> Understanding the formation, properties, and spectral characteristics of this compound is crucial for the quality control and optimization of the Minodronic acid manufacturing process. This guide provides a comprehensive overview of the available technical data on **(E)-Ethyl 4,4-dimethoxybut-2-enoate**.

## Chemical and Physical Properties

The quantitative data for **(E)-Ethyl 4,4-dimethoxybut-2-enoate** has been compiled from various chemical suppliers and databases.

Property	Value	Reference(s)
CAS Number	114736-25-3	[1]
Molecular Formula	C <sub>8</sub> H <sub>14</sub> O <sub>4</sub>	
Molecular Weight	174.19 g/mol	[1]
Appearance	Clear Colourless Oil	
Purity	≥95% - ≥98% (as commercially available)	
Storage Conditions	2-8°C, Refrigerator	
Predicted Boiling Point	221.9 ± 40.0 °C (Predicted)	[2]
Predicted Density	1.019 ± 0.06 g/cm <sup>3</sup> (Predicted)	[2]

#### Synonyms:

- Ethyl (E)-4,4-dimethoxy-2-butenate
- (E)-4,4-Dimethoxybut-2-enoic acid ethyl ester
- (E)-4,4-Dimethoxy-2-butenic acid ethyl ester
- Minodronic Acid Impurity 5[1]

## Role in Drug Development: An Impurity in Minodronic Acid Synthesis

**(E)-Ethyl 4,4-dimethoxybut-2-enoate** is not typically synthesized as a primary target molecule. Instead, it is recognized as a process-related impurity that can arise during the synthesis of Minodronic acid. The likely precursor to this impurity is Ethyl trans-4-oxo-2-butenate, a known intermediate in several synthetic routes to Minodronic acid.[3][4][5]

The formation of **(E)-Ethyl 4,4-dimethoxybut-2-enoate** is postulated to occur through the acid-catalyzed acetalization of the aldehyde group in Ethyl trans-4-oxo-2-butenate with methanol.

Methanol may be present as a solvent or a reagent in subsequent steps of the Minodronic acid synthesis.

## Logical Workflow for Formation

The following diagram illustrates the likely formation pathway of **(E)-Ethyl 4,4-dimethoxybut-2-enoate** from a key intermediate in the synthesis of Minodronic acid.

Caption: Postulated formation pathway of the target compound.

## Experimental Protocols

As **(E)-Ethyl 4,4-dimethoxybut-2-enoate** is primarily an impurity, a dedicated, optimized synthesis protocol is not readily available in the scientific literature. However, a plausible experimental procedure for its formation, based on the likely reaction pathway, is described below. This protocol is for informational purposes and would require optimization for preparative use.

Objective: To generate **(E)-Ethyl 4,4-dimethoxybut-2-enoate** from Ethyl trans-4-oxo-2-butenate.

Materials:

- Ethyl trans-4-oxo-2-butenate
- Methanol (anhydrous)
- Anhydrous Hydrogen Chloride (or another suitable acid catalyst)
- Inert solvent (e.g., dichloromethane)
- Sodium bicarbonate (for neutralization)
- Anhydrous sodium sulfate (for drying)

Procedure:

- Dissolve Ethyl trans-4-oxo-2-butenate in an excess of anhydrous methanol and an inert co-solvent like dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the mixture in an ice bath.
- Slowly bubble anhydrous hydrogen chloride gas through the solution or add a catalytic amount of a strong acid.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the acid is neutralized.
- Separate the organic layer and wash it with brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter the solution and remove the solvent under reduced pressure.
- The resulting crude product can be purified by column chromatography on silica gel to yield pure **(E)-Ethyl 4,4-dimethoxybut-2-enoate**.

## Spectral Data (Predicted)

Experimental spectral data for **(E)-Ethyl 4,4-dimethoxybut-2-enoate** is not widely published. However, based on the known spectra of similar compounds such as ethyl (E)-2-butenate, the following spectral characteristics can be predicted.<sup>[6][7]</sup>

## Predicted <sup>1</sup>H NMR Spectrum

Protons	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
-O-CH <sub>2</sub> -CH <sub>3</sub> (ethyl ester)	~1.25	triplet	~7.1
-O-CH <sub>2</sub> -CH <sub>3</sub> (ethyl ester)	~4.18	quartet	~7.1
-O-CH <sub>3</sub> (methoxy)	~3.30	singlet	-
=CH-CH(OCH <sub>3</sub> ) <sub>2</sub>	~6.10	doublet	~15.6
-CO-CH=	~6.95	doublet of triplets	~15.6, ~1.5
-CH(OCH <sub>3</sub> ) <sub>2</sub>	~4.80	doublet	~5.5

## Predicted <sup>13</sup>C NMR Spectrum

Carbon Atom	Predicted Chemical Shift ( $\delta$ , ppm)
-O-CH <sub>2</sub> -CH <sub>3</sub> (ethyl ester)	~14.2
-O-CH <sub>2</sub> -CH <sub>3</sub> (ethyl ester)	~60.5
-O-CH <sub>3</sub> (methoxy)	~53.0
=CH-CH(OCH <sub>3</sub> ) <sub>2</sub>	~125.0
-CO-CH=	~145.0
-CH(OCH <sub>3</sub> ) <sub>2</sub>	~102.0
C=O (ester carbonyl)	~166.0

## Conclusion

**(E)-Ethyl 4,4-dimethoxybut-2-enoate** is a notable compound within the context of pharmaceutical manufacturing, specifically as a process-related impurity in the synthesis of Minodronic acid. While not a therapeutically active agent itself, its formation and control are critical for ensuring the purity and quality of the final drug product. This guide provides a summary of its known properties and a logical framework for understanding its origin in a drug

manufacturing process. Further research to isolate and fully characterize this impurity with experimental spectral data would be beneficial for the development of robust analytical methods for its detection and quantification.

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- To cite this document: BenchChem. [(E)-Ethyl 4,4-dimethoxybut-2-enoate CAS number 114736-25-3]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b046319#e-ethyl-4-4-dimethoxybut-2-enoate-cas-number-114736-25-3]

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